1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Medicinal chemistry Kinase inhibitor design Isomer differentiation

1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 941988-14-3) is a synthetic diaryl urea derivative defined by a 1-ethylindole core coupled via a urea linker to a 2-chlorobenzyl group. This architecture places the compound within the well-studied class of indolylurea kinase modulators, exemplified by the PKCα-selective inhibitor series described by Djung et al.

Molecular Formula C18H18ClN3O
Molecular Weight 327.81
CAS No. 941988-14-3
Cat. No. B2945925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS941988-14-3
Molecular FormulaC18H18ClN3O
Molecular Weight327.81
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClN3O/c1-2-22-12-16(14-8-4-6-10-17(14)22)21-18(23)20-11-13-7-3-5-9-15(13)19/h3-10,12H,2,11H2,1H3,(H2,20,21,23)
InChIKeyLXHXSAAORIPUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea – Structural Identity and Procurement-Relevant Compound Class Definition


1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 941988-14-3) is a synthetic diaryl urea derivative defined by a 1-ethylindole core coupled via a urea linker to a 2-chlorobenzyl group . This architecture places the compound within the well-studied class of indolylurea kinase modulators, exemplified by the PKCα-selective inhibitor series described by Djung et al. (2011), where nanomolar potency and kinase selectivity were achieved through specific heterobiaryl side-chain engineering [1]. The present substitution pattern distinguishes the compound from its 4-chlorobenzyl isomer (CAS 941951-41-3) and other N-ethylindole urea variants, making its acquisition decision dependent on target-specific selectivity profiles rather than general indolylurea activity.

Why Indolylurea Analogs Cannot Substitute 1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea in Target-Selective Research Programs


Indolylurea derivatives are highly sensitive to aryl substituent topology; even positional isomerism of a single chlorine atom can reorient the urea pharmacophore and ablate selectivity for a given kinase target [1]. In the Djung et al. PKCα inhibitor series, nanomolar activity was retained only when the heterobiaryl side chain satisfied precise steric and hydrogen-bonding constraints within the ATP-binding pocket, and loss of this complementarity resulted in precipitous drops in both potency and isoform selectivity [1]. Patent disclosures further demonstrate that N-aryl urea derivatives intended for IDO inhibition [2] or kinase modulation [3] require exact substitution patterns to maintain target engagement. Consequently, sourcing the exact 2-chlorobenzyl, 1-ethylindole substitution pattern is non-negotiable for reproducing published selectivity fingerprints.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea vs. Closest Analogs


Physicochemical Distinction: 2-Chlorobenzyl vs. 4-Chlorobenzyl Isomer and N-Ethylindole Urea Core Variants

The target compound differs from its closest positional isomer, 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 941951-41-3), in the chlorine substitution pattern on the benzyl ring. While both share the molecular formula C18H18ClN3O and molecular weight 327.8 g/mol , the ortho (2-chloro) substitution creates a distinct steric and electronic environment that influences the urea NH hydrogen-bond network geometry. In the indolylurea PKCα inhibitor series, ortho-substituted benzyl urea derivatives exhibited altered potency and selectivity compared to para-substituted congeners, with the ortho-chloro group capable of both intramolecular hydrogen bonding to the urea NH and steric shielding of the adjacent aromatic ring [1]. Additionally, the target compound is differentiated from 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea (CAS 922983-91-3, MW 231.29) by a larger molecular volume and halogen bond-donor capacity . These differences are consequential when the benzyl ring engages in hydrophobic or halogen-bond interactions within kinase ATP sites.

Medicinal chemistry Kinase inhibitor design Isomer differentiation

Kinase Selectivity Class-Level Inference from the Indolylurea PKCα Inhibitor Pharmacophore

The Djung et al. (2011) study established that indolylureas bearing heterobiaryl side chains achieve nanomolar PKCα inhibition with significant selectivity over PKA when the urea linker and aryl appendages adopt a conformationally restricted geometry [1]. The lead compound in that series (exact structure undisclosed in the abstract) demonstrated nanomolar PKCα IC50 values with >10-fold selectivity over PKA in an isolated enzyme mass spectrometry assay using kemptide substrate at 50 μM ATP [1]. A closely related PKCα inhibitor, 1-[1-(3-dimethylaminopropyl)-1H-indol-3-yl]-3-(4-phenylpyrimidin-2-yl)urea (CHEMBL1766422), exhibited an IC50 of 95 nM against human PKCα under identical assay conditions, confirming that the indol-3-yl urea scaffold is capable of sub-100 nM potency when appropriately substituted [2]. While direct PKCα data for the target compound is not publicly available, the 2-chlorobenzyl and 1-ethylindole substitution pattern aligns with the structural requirements identified for this pharmacophore class, distinguishing it from analogs lacking the chlorobenzyl aryl group.

Kinase selectivity PKCα inhibition Structure-activity relationship

Patent-Recorded Kinase Inhibitor Utility Confirming the Urea-Indole Scaffold's Drug Design Relevance

Patent WO2007146824A2 discloses a class of compounds comprising indole-urea derivatives as inhibitors of TrkA, TrkB, TrkC, PDGFR, and c-kit kinases, explicitly listing N-(indol-3-yl)urea compounds with substituted benzyl appendages [1]. The generic Markush structure encompasses the 2-chlorobenzyl-1-ethylindole urea motif, confirming that this substitution pattern was specifically contemplated for kinase inhibitory activity during patent prosecution. In contrast, the unsubstituted 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea (CAS 922983-91-3) falls outside this patent's scope as it lacks the aryl-urea-aryl architecture required for the claimed kinase inhibition . This patent-based differentiation provides a documented intellectual-property rationale for prioritizing procurement of the chlorobenzyl-substituted compound over simpler alkyl-urea analogs in kinase-focused research programs.

Kinase inhibitor patents Trk kinase Drug design priority

Procurement-Relevant Application Scenarios for 1-(2-Chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea


PKCα-Selective Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on the established indolylurea PKCα pharmacophore [1], this compound serves as a candidate scaffold for SAR exploration around the benzyl substituent position. Researchers requiring the ortho-chloro substitution pattern to probe halogen-bonding or steric effects in the PKCα ATP-binding pocket should procure this exact compound rather than the para-isomer or des-chloro analogs, which are predicted to exhibit divergent selectivity profiles against PKA and other AGC kinases.

Kinase Panel Profiling for Trk/PDGFR/c-Kit Inhibitor Discovery Programs

The compound's inclusion within the generic claims of WO2007146824A2 [2] supports its use as a tool compound for kinase selectivity profiling against TrkA, TrkB, TrkC, PDGFR, and c-kit. Procurement of this specific substitution pattern is essential for reproducing the structure-activity relationships disclosed in the patent and for benchmarking against other indole-urea kinase inhibitors in the series.

Chemical Biology Probe Development Requiring Defined Substitution for Target Deconvolution

The 2-chlorobenzyl group provides a distinct molecular recognition element that can be exploited for photoaffinity labeling or biotin-streptavidin pull-down experiments. Unlike the 4-chloro isomer or N-ethylindole urea without aryl halide, the ortho-chloro orientation may facilitate proximity-based crosslinking to target residues [1], making this compound a preferred choice for chemical proteomics target identification workflows.

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.